molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7

4-Phenoxypyrrolo[1,2-a]quinoxaline

Cat. No.: B2654278
CAS No.: 338401-27-7
M. Wt: 260.296
InChI Key: LLXCMRKISHSDAD-UHFFFAOYSA-N
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Description

4-Phenoxypyrrolo[1,2-a]quinoxaline (CAS 338401-27-7) is a nitrogen-fused heterocyclic compound that serves as a versatile and privileged scaffold in scientific research, particularly in the development of bioactive molecules and functional materials. In medicinal chemistry, this core structure is actively investigated for the identification of novel enzyme inhibitors. Recent studies highlight its application in the discovery of potential inhibitors of SIRT1 , a NAD+-dependent deacetylase implicated in aging, metabolic diseases, and cancer . The pyrrolo[1,2-a]quinoxaline pharmacophore is also a basis for designing derivatives to combat multidrug resistance. Structural analogs have been developed as efflux pump inhibitors (EPIs) targeting Candida albicans multidrug transporters, showing potential to chemosensitize pathogenic fungi to conventional antifungal agents like fluconazole . Beyond its biological applications, this compound is a valuable building block in materials science. Its highly conjugated, planar, and rigid structure makes it a suitable weak electron-accepting unit in the design of D-π-A (Donor-π-Acceptor) systems. Researchers are utilizing this scaffold to develop organic light-emitting diodes (OLEDs) and other optoelectronic materials, where modifying its substituents allows for fine-tuning of photophysical properties . The compound is characterized by the molecular formula C17H12N2O and a molecular weight of 260.30 g/mol . Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxypyrrolo[1,2-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXCMRKISHSDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenoxypyrrolo 1,2 a Quinoxaline and Its Derivatives

Established Reaction Pathways for Pyrrolo[1,2-a]quinoxaline (B1220188) Core Construction

The construction of the fundamental pyrrolo[1,2-a]quinoxaline ring system often relies on well-established cyclization and condensation reactions. These methods typically involve the formation of the quinoxaline (B1680401) ring onto a pre-existing pyrrole (B145914) moiety.

Modified Pictet-Spengler Reactions and Oxidative Cyclizations

The Pictet-Spengler reaction, a cornerstone in heterocyclic synthesis, has been adapted for the creation of pyrrolo[1,2-a]quinoxalines. researchgate.netrsc.orgdntb.gov.uaresearchgate.net This approach typically involves the reaction of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone. researchgate.netacs.org The reaction proceeds through the initial formation of an iminium intermediate, followed by an intramolecular electrophilic substitution on the electron-rich pyrrole ring to form a 4,5-dihydropyrrolo[1,2-a]quinoxaline. londonmet.ac.uk Subsequent oxidation, often by air, yields the aromatic pyrrolo[1,2-a]quinoxaline core. londonmet.ac.uk

Various catalysts, including Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA) and Lewis acids such as aluminum chloride and indium(III) chloride, have been employed to facilitate this transformation. researchgate.netrsc.orgacs.org For instance, an indium(III) chloride-catalyzed one-pot reaction between 1-(2-aminophenyl)pyrroles and 2-propargyloxybenzaldehydes generates pyrrolo/indolo- and benzooxazepino-fused quinoxalines. acs.orgnih.gov A proposed mechanism for this reaction involves the formation of an imine, which is activated by the Lewis acid, followed by intramolecular cyclization and aromatization. acs.org

Oxidative cyclization represents another significant pathway. dntb.gov.ua For example, the reaction of 1-(2-aminophenyl)pyrrole with styrenes in the presence of an iodine/2-iodoxybenzoic acid (IBX) system in DMSO leads to the formation of pyrrolo[1,2-a]quinoxaline derivatives. dntb.gov.ua Similarly, iodine can catalyze the oxidative cyclization of phenylacetylene (B144264) and ethyl benzoylacetate with 1-(2-aminophenyl)pyrrole. dntb.gov.ua

Classical Condensation Reactions (e.g., from 1-(2-aminophenyl)pyrroles and aldehydes)

The condensation of 1-(2-aminophenyl)pyrroles with aldehydes is a direct and common method for accessing 4-substituted pyrrolo[1,2-a]quinoxalines. acs.orglondonmet.ac.ukresearchgate.net This reaction is often carried out under acidic conditions, for example, using acetic acid, which catalyzes the formation of the intermediate 4,5-dihydropyrrolo[1,2-a]quinoxalines that are subsequently oxidized. londonmet.ac.uk The reaction of 1-(2-aminophenyl)pyrrole with various aldehydes can be promoted by catalysts like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) in ethanol (B145695) at room temperature, proceeding through imine formation, cyclization, and oxidation in a one-pot process. researchgate.net

Metal-Catalyzed Synthetic Approaches

Modern synthetic organic chemistry has heavily relied on transition metal catalysis to forge complex molecular architectures, and the synthesis of 4-phenoxypyrrolo[1,2-a]quinoxaline and its derivatives is no exception. Palladium, copper, and iron catalysts have proven to be particularly effective in constructing this heterocyclic system through various cross-coupling, cyclization, and annulation strategies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of functionalized pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.net

The Suzuki-Miyaura coupling has been employed to introduce aryl and alkenyl groups at the 4-position of the pyrrolo[1,2-a]quinoxaline core. For instance, 4-phenylpyrrolo[1,2-a]quinoxaline can be prepared via a Suzuki-Miyaura cross-coupling reaction of 4-chloropyrrolo[1,2-a]quinoxaline (B1276247) with potassium phenyltrifluoroborate, using PdCl₂(dppf)·CH₂Cl₂ as the catalyst. nih.gov Similarly, new 4-(E)-alkenylpyrrolo[1,2-a]quinoxaline derivatives have been synthesized in good yields through Suzuki-Miyaura reactions. tandfonline.comnih.gov

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that has been utilized to introduce nitrogen-based substituents. For example, piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been synthesized via the Buchwald-Hartwig cross-coupling of 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline with various substituted piperazines, using a Pd₂(dba)₃/BINAP catalytic system. nih.govnih.govrsc.org This methodology has also been applied to prepare 4-anilinopyrrolo[1,2-a]quinoxalines from 4-chloropyrroloquinoxalines and 3-chloroaniline. conicet.gov.ar

The Sonogashira coupling , which forms carbon-carbon bonds between sp-hybridized carbons and sp²-hybridized carbons, has been used to synthesize 4-ethynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.netacs.org A one-pot, sequential Sonogashira coupling of 2,3-dichloroquinoxaline (B139996) with two different terminal alkynes can lead to unsymmetrical 2,3-dialkynyl quinoxalines, which can then be converted to 4-alkynyl-substituted pyrrolo[1,2-a]quinoxalines. researchgate.netresearchgate.net

Copper-Catalyzed Cyclization and Domino Reactions

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of pyrrolo[1,2-a]quinoxalines. researchgate.netnih.gov Copper-catalyzed domino reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly attractive. For example, a copper-catalyzed aerobic oxidative domino reaction of α-amino acids with 1-(2-halophenyl)-1H-pyrroles provides access to pyrrolo[1,2-a]quinoxalines. nih.gov

Another notable copper-catalyzed method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines with alkylboronic acids to produce alkyl-substituted pyrrolo[1,2-a]quinoxalines. ucsf.eduthieme-connect.comthieme-connect.com This reaction proceeds via a radical pathway and is characterized by its use of readily available starting materials and simple reaction conditions. ucsf.eduthieme-connect.com Furthermore, a copper-catalyzed aerobic oxidative carboamination of sp³ C-H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed to synthesize these heterocycles. rsc.orgrsc.orgrsc.org

Iron-Catalyzed Annulation and Cleavage Reactions

Iron, being an earth-abundant and low-toxicity metal, has emerged as a sustainable catalyst in organic synthesis. acs.org Iron-catalyzed reactions have been successfully applied to the synthesis of pyrrolo[1,2-a]quinoxalines. nih.govacs.org One such method involves an iron-catalyzed transfer hydrogenation between 1-(2-nitrophenyl)pyrroles and alcohols. acs.orgnih.gov In this process, an iron complex catalyzes the oxidation of the alcohol to an aldehyde and the reduction of the nitro group to an amine in situ. The resulting intermediates then undergo a Pictet-Spengler-type annulation and oxidation to form the final quinoxaline structure. acs.orgnih.gov

Another iron-catalyzed approach is the annulation and cleavage of cyclic ethers with 1-(2-aminophenyl)pyrroles. rsc.org This method, catalyzed by iron(III) chloride, involves the functionalization of C(sp³)-H bonds and the construction of C-C and C-N bonds to yield pyrrolo[1,2-a]quinoxaline derivatives. rsc.org Iron has also been used to promote the one-pot synthesis of these compounds from 1-(2-nitrophenyl)pyrrole (B1580555) derivatives and alcohols through a cascade of redox reactions, imine formation, and intramolecular cyclization. nih.gov

Other Transition Metal Catalysis (e.g., PtBr₂, Au(I), Mo-catalyzed)

Beyond the more commonly employed palladium and copper catalysts, other transition metals have proven effective in synthesizing the pyrrolo[1,2-a]quinoxaline scaffold. These alternative methods offer unique advantages in terms of reaction pathways and substrate scope.

Platinum (Pt) Catalysis: Platinum catalysts, such as Platinum(IV) chloride (PtCl₄) and Platinum(II) bromide (PtBr₂), have been utilized in hydroamination-triggered cyclization strategies. researchgate.netscribd.com One approach involves the reaction of 1-(2-aminophenyl)pyrroles with alkynes that have a tethered hydroxyl group. scribd.com The platinum catalyst facilitates a cascade of reactions including hydroamination, a Mannich-type reaction, and dehydrative cyclization to yield the fused heterocyclic system. scribd.com For instance, PtBr₂ has been shown to effectively catalyze the hydroamination-hydroarylation of alkynols with amino-group-containing aromatics in methanol, producing substituted pyrrolo[1,2-a]quinoxalines in good to excellent yields. researchgate.net

Gold (Au) Catalysis: Gold(I) catalysts are effective in mediating cascade reactions between pyrrole-substituted anilines and various alkynes (both terminal and internal). nih.gov These reactions, typically conducted in toluene (B28343) at elevated temperatures (e.g., 80 °C), proceed via a proposed mechanism involving intermolecular C−N bond formation followed by an intramolecular nucleophilic reaction, leading to moderate to excellent yields of substituted pyrrolo[1,2-a]quinoxalines. nih.gov Gold-catalyzed protocols have also been developed for the synthesis of related functionalized structures like 3H-pyrrolo-[1,2,3-de] quinoxalines through intramolecular hydroamination of N-alkynyl indoles, showcasing high selectivity. mdpi.com

Molybdenum (Mo) Catalysis: A dioxomolybdenum(VI) complex has been identified as a highly efficient and versatile catalyst for a domino reduction–imine formation–intramolecular cyclization–oxidation sequence. d-nb.info This one-pot synthesis starts from o-nitrophenyl pyrroles and glycols. The molybdenum catalyst facilitates the reduction of the nitro group, and the glycol serves as both a reductant and a source for the carbonyl group required for imine formation. d-nb.inforesearchgate.net This method is notable for its application in creating a wide variety of N-polyheterocycles and for utilizing the waste byproduct of the initial reduction step in the subsequent reaction. d-nb.inforesearchgate.net The reactions are often carried out in DMA under microwave irradiation at high temperatures (e.g., 180°C). d-nb.info

Table 1: Examples of Other Transition Metal-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines

Catalyst Reactants Solvent Conditions Product Type Yield Reference
PtBr₂ 2-(1H-pyrrol-1-yl)anilines, Alkynols Methanol 80 °C, 24 h 4,5-Dihydropyrrolo[1,2-a]quinoxalines 94% scribd.com
Au(I) Pyrrole-substituted anilines, Alkynes Toluene 80 °C, 1-6 h Substituted pyrrolo[1,2-a]quinoxalines Moderate to Excellent nih.gov
Dioxomolybdenum(VI) 1-(2-nitrophenyl)pyrroles, Glycols DMA 180 °C, 30 min (Microwave) Substituted pyrrolo[1,2-a]quinoxalines up to 78% d-nb.info
FeCl₃ 1-(2-aminophenyl)pyrroles, Cyclic ethers Dichloroethane 80 °C, 12 h Substituted pyrrolo[1,2-a]quinoxalines Moderate to Good rsc.org
Iron Catalysis Methyl arenes, 1-(2-aminophenyl)pyrroles Dioxane 130 °C, 12 h 4-Aryl-pyrrolo[1,2-a]quinoxalines up to 85% acs.org

Green and Metal-Free Synthetic Innovations

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for the synthesis of pyrrolo[1,2-a]quinoxalines. These innovations aim to reduce or eliminate the need for metal catalysts and hazardous solvents.

Catalyst-Free Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. A notable catalyst-free, one-pot MCR involves the reaction of benzene-1,2-diamine, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate. nih.gov This method provides good yields of functionalized pyrrolo[1,2-a]quinoxaline derivatives without the need for a catalyst, representing a simple and advantageous alternative to other synthetic routes. nih.gov Such solvent-free or catalyst-free protocols are gaining traction for their operational simplicity and reduced environmental impact. sciencepublishinggroup.comrsc.org

Iodine (I₂) Catalyzed Processes

Molecular iodine (I₂) has emerged as an inexpensive, non-toxic, and readily available catalyst for the synthesis of pyrrolo[1,2-a]quinoxalines. rsc.org It effectively catalyzes the cascade coupling of starting materials via sp³ and sp² C-H cross-dehydrogenative coupling. rsc.org In these reactions, dimethyl sulfoxide (B87167) (DMSO) often serves as both the solvent and the oxidant. rsc.org This metal-free process works for a broad range of substrates, delivering the target compounds in good to excellent yields. rsc.org Another iodine-mediated approach utilizes epoxides as an alkyl precursor in a one-pot synthesis, reacting with 1-(2-aminophenyl)-pyrrole to form the quinoxaline core under metal-free conditions. mdpi.com KI-mediated synthesis from benzyl (B1604629) bromides and N-(2-aminophenyl)pyrrole has also been reported, combining Kornblum oxidation with electrophilic cyclization. researchgate.net

Visible-Light-Mediated Photoreactions

Harnessing visible light as a renewable energy source for chemical transformations represents a significant advancement in green synthesis. A catalyst-free methodology has been developed for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones from aryl cyclopropanes and quinoxalinones using visible light. rsc.org This process involves a ring-opening and cyclization sequence and is noted for its operational simplicity and use of inexpensive laboratory reagents. rsc.org Other studies have demonstrated the synthesis of 2-sulfenylated pyrrolo[1,2-a]quinoxalines through visible-light-driven photocatalytic tandem reactions, highlighting the potential for precise functionalization under mild, metal-free conditions. rsc.org These methods align with green chemistry principles by avoiding harsh reagents and high temperatures. researchgate.netnih.gov

Surfactant-Catalyzed Synthesis (e.g., p-DBSA)

Surfactant catalysis, particularly in aqueous media, provides a green alternative to conventional organic solvents. The surfactant p-dodecylbenzenesulfonic acid (p-DBSA) has been effectively used as a catalyst for the Pictet-Spengler condensation to form the pyrrolo[1,2-a]quinoxaline core. unisi.it This method is efficient for creating 4-phenyl-pyrrolo[1,2-a]quinoxaline type compounds in mild solvents like water and ethanol. unisi.it The reactions benefit from short reaction times (15-120 minutes) at room temperature and produce high yields, showcasing the power of micellar catalysis in organic synthesis. unisi.it

Solvent-Mediated and Aqueous-Phase Methods

The use of water as a solvent is a cornerstone of green chemistry. One-pot syntheses of pyrrolo[1,2-a]quinoxalines have been achieved in water through the reaction of 1,2-diamines with specific alkynes in the presence of ethyl bromopyruvate. researchgate.net Similarly, catalyst-free protocols using ethanol as a green solvent have been developed for the reaction of o-phenylenediamine (B120857) with phenacyl bromide. nih.gov Furthermore, the synthesis of quinoxalines has been demonstrated in water using a water-soluble copper(II)/calix researchgate.netarene complex as a catalyst for the oxidative cyclization of deoxybenzoins and 1,2-phenylenediamines, highlighting the move towards aqueous-phase synthesis. rhhz.net

Table 2: Summary of Green and Metal-Free Synthetic Innovations

Method Key Features Catalyst/Mediator Solvent Advantage Reference
Multi-Component Reaction One-pot, catalyst-free None - High efficiency, atom economy nih.gov
Iodine Catalysis Metal-free, C-H activation I₂ DMSO Inexpensive, broad scope rsc.org
Visible-Light Photoreaction Catalyst-free, renewable energy Visible Light - Green, mild conditions rsc.org
Surfactant Catalysis Micellar catalysis p-Dodecylbenzenesulfonic acid (p-DBSA) Water/Ethanol Fast, high yields, room temp. unisi.it
Aqueous-Phase Synthesis Use of green solvent (e.g., Cu(II)/calix researchgate.netarene) or None Water/Ethanol Environmentally benign researchgate.netrhhz.net

Derivatization Strategies and Functional Group Introduction

The pyrrolo[1,2-a]quinoxaline scaffold is a versatile template in medicinal chemistry, amenable to a wide range of derivatization strategies. conicet.gov.arrsc.org These strategies allow for the systematic modification of the core structure to explore structure-activity relationships and optimize pharmacological profiles. Researchers have developed numerous methods to introduce functional groups at various positions on the tricyclic system and its substituents. rsc.orgresearchgate.net

The pyrrolo[1,2-a]quinoxaline core can be functionalized at several positions, with the C1, C2, C4, C7, and C8 positions being particularly common sites for modification.

C1-Position: The C1 position on the pyrrole ring is reactive and can undergo various substitutions. Direct C-H functionalization is a common strategy. For instance, C1-sulfenylation of 4-aryl-pyrrolo[1,2-a]quinoxalines has been achieved using diaryl disulfides with a copper catalyst. bohrium.com This reaction tolerates a range of functional groups on the quinoxaline ring, including fluoro, chloro, and nitro groups. bohrium.com Similarly, C1-bromination can be accomplished using N-bromosuccinimide (NBS), providing a key intermediate for further modifications, such as Buchwald-Hartwig amination to introduce piperazine (B1678402) moieties. nih.gov Copper-catalyzed C1-trifluoromethylation using CF3SO2Na has also been developed, offering a route to introduce this important pharmacophore. researchgate.net

C2-Position: The C2-position can also be targeted for functionalization. A visible-light-driven photocatalytic tandem reaction has been developed for the C2-sulfenylation of pyrrolo[1,2-a]quinoxalines, proceeding through a radical addition–cyclization mechanism. rsc.orgrsc.org

C4-Position: The C4 position is a crucial site for introducing diversity, as it often bears the key pharmacophoric element that dictates biological activity. rsc.orgrsc.org The parent 4-chloropyrrolo[1,2-a]quinoxaline, synthesized from the corresponding lactam using phosphorus oxychloride, is a common precursor. nih.gov This chloro-derivative readily undergoes nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling with phenylboronic acid derivatives is a standard method to install aryl groups at the C4 position. nih.govtandfonline.comsci-hub.se Palladium-catalyzed Buchwald-Hartwig amination is also employed to couple various amines and piperazines at this site. conicet.gov.arnih.gov Furthermore, the Pictet-Spengler reaction of 1-(2-aminophenyl)pyrroles with aldehydes provides direct access to 4-substituted-4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be oxidized to the aromatic counterparts. unisi.itnih.gov

C7 and C8-Positions: The benzene (B151609) ring of the quinoxaline core can also be substituted. These substitutions often start from a substituted 2-nitroaniline (B44862) or 1,2-phenylenediamine precursor. tandfonline.comsci-hub.se For instance, a 7-bromo derivative can be prepared starting from 4-bromo-2-nitroaniline. This intermediate is then carried through a multi-step sequence involving pyrrole ring formation, nitro group reduction, and cyclization to form the quinoxaline core. conicet.gov.ar A 7-cyano group has also been introduced, starting from the corresponding cyano-substituted aniline (B41778). sci-hub.se

Table 1: Examples of C-H Functionalization and Substitution on the Pyrrolo[1,2-a]quinoxaline Core

PositionReaction TypeReagents/CatalystResulting SubstituentReference(s)
C1SulfenylationDiaryl disulfide, CuCl₂, KI-S-Ar bohrium.com
C1BrominationNBS-Br nih.gov
C1AminationR-piperazine, Pd₂(dba)₃, BINAP-Piperazinyl nih.gov
C1TrifluoromethylationCF₃SO₂Na, Cu(II), K₂S₂O₈-CF₃ researchgate.net
C2SulfenylationDisulfide, Visible light, Photocatalyst-S-Ar rsc.orgrsc.org
C4Arylation (Suzuki)Ar-B(OH)₂, PdCl₂(dppf)-Aryl nih.govtandfonline.com
C4Amination (Buchwald)R-NH₂, Pd(OAc)₂, BINAP-NH-R conicet.gov.ar
C4PhenoxylationPhenol, Aryne chemistry-O-Ph rsc.org
C7Bromination(From 4-bromo-2-nitroaniline)-Br conicet.gov.ar
C7Cyano Group(From 4-cyano-2-nitroaniline)-CN sci-hub.se

While direct modification of the phenoxy group in this compound is not extensively detailed, analogous synthetic strategies provide insight into how such modifications could be achieved. The synthesis of phenoxy-heterocycles can be accomplished through aryne chemistry, where a quinoxalinone reacts with an in situ generated aryne to form the C-O bond. rsc.org This method would allow for the use of variously substituted phenols to introduce modified phenoxy groups from the outset.

Alternatively, modifications can be made to aryl substituents at the C4 position, which serves as a model for the phenoxy group. For example, Suzuki-Miyaura reactions have been used to couple 4-chloropyrrolo[1,2-a]quinoxalines with a variety of substituted phenylboronic acids. tandfonline.comsci-hub.senih.gov This approach allows for the introduction of functional groups like formyl (-CHO) and cyano (-CN) onto the phenyl ring attached to the C4 position. tandfonline.comsci-hub.se These functional groups can then serve as handles for further chemical transformations.

The pyrrolo[1,2-a]quinoxaline scaffold is frequently functionalized with heterocyclic and aliphatic linkers to modulate its physicochemical properties and biological target interactions. nih.govnih.gov These linkers are often introduced at the C1 or C4 positions.

A common strategy involves a Buchwald-Hartwig cross-coupling reaction to attach nitrogen-containing heterocycles. For instance, 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline can be coupled with various substituted piperazines to yield 1-piperazinyl derivatives. nih.gov Similarly, 4-chloro-pyrrolo[1,2-a]quinoxalines are coupled with piperazines to introduce these moieties at the C4 position. nih.gov

Reductive amination is another powerful tool. Aldehydes, such as 4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzaldehyde, can be reacted with secondary amines like 1-(2H-benzimidazol-2-on-1-yl)piperidine in the presence of a reducing agent like sodium cyanoborohydride to form complex derivatives linked by a benzylpiperidine moiety. tandfonline.comsci-hub.se Bis-pyrrolo[1,2-a]quinoxaline structures have been synthesized by reacting two equivalents of a pyrrolo[1,2-a]quinoxaline aldehyde with a diamine, such as bis(3-aminopropyl)amine, followed by reduction of the resulting imines. nih.govresearchgate.net

Furthermore, linkers can be introduced to tether other functionalities. For example, Sirt6 activators have been developed by introducing heterocycles via a two-carbon linker attached to an amide at the C4 position. nih.gov

Table 2: Strategies for Incorporating Linkers and Heterocycles

Linker/Heterocycle TypeAttachment PointSynthetic MethodKey ReagentsResulting StructureReference(s)
PiperazineC1Buchwald-Hartwig Amination1-Bromo-pyrroloquinoxaline, Pd₂(dba)₃, BINAPC1-piperazinyl-pyrroloquinoxaline nih.gov
PiperazineC4Buchwald-Hartwig Amination4-Chloro-pyrroloquinoxaline, Pd₂(dba)₃, BINAPC4-piperazinyl-pyrroloquinoxaline nih.gov
BenzylpiperidineC4 (via phenyl)Reductive AminationPyrroloquinoxalinyl-benzaldehyde, NaBH₃CNC4-(benzylpiperidinyl)-pyrroloquinoxaline tandfonline.comsci-hub.se
Aliphatic DiamineC4 (via phenyl)Reductive AminationPyrroloquinoxalinyl-benzaldehyde, Diamine, NaBH₄Bis(pyrroloquinoxalinyl-benzyl)diamine nih.gov
Heterocyclic AmideC4Amide CouplingPyrroloquinoxaline-4-carboxylic acid, Heterocyclic amineC4-(heterocyclic-carbonyl)-pyrroloquinoxaline nih.gov

Carboxylic acid and ester groups are important functionalities that can enhance solubility and provide points for further conjugation. These groups have been successfully introduced onto the pyrrolo[1,2-a]quinoxaline scaffold, primarily at the C3 and C4 positions.

One direct route involves the reaction of 1-(2-aminophenyl)pyrrole derivatives with ethyl chlorooxoacetate, which leads to an amido-ester intermediate. conicet.gov.ar This intermediate can then be cyclized in refluxing phosphorus oxychloride to yield an ethyl pyrrolo[1,2-a]quinoxaline-4-carboxylate. conicet.gov.ar Subsequent hydrolysis of the ester with a base like sodium hydroxide (B78521) provides the corresponding carboxylic acid. conicet.gov.ar

Another approach involves a one-pot domino reaction where 1-(2-aminophenyl)pyrroles react with β-keto esters in the presence of a Brønsted acid catalyst to directly form pyrrolo[1,2-a]quinoxalines with an ester group at the C1 position. rsc.org Additionally, syntheses starting from arylacetic acids have been developed, using a copper-catalyzed reaction with 1-(2-aminoaryl)pyrroles to construct the scaffold with a C4-aryl substituent derived from the acid. researchgate.net

Structure Activity Relationship Sar Studies of 4 Phenoxypyrrolo 1,2 a Quinoxaline Analogues

Correlating Structural Features with Biological Activities

The tricyclic core of pyrrolo[1,2-a]quinoxaline (B1220188) is a privileged structure in medicinal chemistry due to its diverse biological activities. researchgate.netsemanticscholar.org The fusion of a benzene (B151609) ring with a pyrazine (B50134) ring to form the quinoxaline (B1680401) moiety, which is then fused with a pyrrole (B145914) ring, creates a unique electronic and steric environment. mdpi.com This core structure serves as a versatile template for the development of therapeutic agents.

Impact of Substituents on the Phenoxy Ring and Quinoxaline Moiety

Substituents on both the phenoxy ring and the quinoxaline moiety play a crucial role in modulating the biological activity of 4-phenoxypyrrolo[1,2-a]quinoxaline analogues.

Phenoxy Ring: The nature and position of substituents on the 4-phenoxy group can significantly influence activity. For instance, in a series of compounds evaluated for antiproliferative activity, the presence of different substituents on the aniline (B41778) or phenoxymethyl (B101242) moieties at the 4-position of the pyrrolo[1,2-a]quinoxaline core led to varying potencies. nih.gov

Quinoxaline Moiety: Modifications to the quinoxaline part of the molecule also have a profound effect. The introduction of substituents can alter the electronic properties and steric profile of the entire scaffold. For example, the presence of electron-withdrawing or electron-donating groups can impact the interaction of the molecule with its biological target. mdpi.com In a study on quinoxaline urea (B33335) analogs, substitutions on the quinoxaline ring were key to improving potency against IKKβ, a target in pancreatic cancer. nih.govnih.gov

Compound/Analog Modification Effect on Biological Activity
Quinoxaline Urea Analog 84Urea substitution on the quinoxaline ring~2.5-fold more potent in TNFα-induced NFκB inhibition and ~4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound. nih.gov
4-Anilino and 4-Phenoxymethyl Pyrrolo[1,2-a]quinoxalinesVarious substituents on the aniline and phenoxymethyl groupsSeveral compounds emerged as potent antiproliferative agents. nih.gov

This table presents a selection of findings and is not exhaustive.

Effects of Modifications on the Pyrrolo Ring (e.g., Halogenation, Alkyl/Aryl Substitution)

The pyrrole ring of the this compound scaffold offers another avenue for structural modification to fine-tune biological activity.

Halogenation: The introduction of halogen atoms, such as chlorine, can significantly enhance the inhibitory potency of these compounds. For example, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid was found to be a potent inhibitor of human protein kinase CK2 with an IC50 of 49 nM. nih.gov

Alkyl/Aryl Substitution: The addition of alkyl or aryl groups to the pyrrole ring can also modulate activity. In a study on the photophysical properties of pyrrolo[1,2-a]quinoxalines, the presence of phenyl and thiophene (B33073) substituents at the 2 and 4 positions led to significant differences in their properties, which can be relevant for applications like bioimaging. nih.gov

Compound/Analog Modification on Pyrrolo Ring Observed Activity/Property
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acidChloro substitution on the phenylamino (B1219803) group and a carboxylic acid group on the pyrrole ring. nih.govPotent inhibitor of human protein kinase CK2 (IC50 = 49 nM). nih.gov
2,4-diphenylpyrrolo[1,2-a]quinoxaline (QPP)Phenyl groups at positions 2 and 4. nih.govSignificant fluorescence enhancement via aggregation-induced emission (AIE). nih.gov
4-phenyl-2-(thiophen-2-yl)pyrrolo[1,2-a]quinoxaline (QTP)Phenyl group at position 4 and a thiophene group at position 2. nih.govSignificant fluorescence enhancement via AIE and lysosomal localization in bioimaging. nih.gov

This table presents a selection of findings and is not exhaustive.

Influence of Linker Length and Heteroatom Identity in Conjugated Systems

For more complex analogues of this compound, particularly those designed as conjugated systems, the length of the linker connecting different parts of the molecule and the identity of any heteroatoms within that linker are critical determinants of activity.

In the context of electrochromic materials, a study on π-extended pyrrolo[1,2-α]quinoxaline-based donor-acceptor materials demonstrated that the nature of the substituent on the pyrrolo[1,2-α]quinoxaline unit, which acts as a linker to a triphenylamine (B166846) donor, influences the energy gap of the compounds. rsc.org While this study focuses on material properties, the principles of tuning electronic characteristics through linker modification are also applicable to the design of biologically active molecules where charge transfer or specific spatial arrangements are important.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.org This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the key physicochemical properties that drive activity.

For quinoxaline derivatives, 2D and 3D-QSAR models have been developed to predict their anti-tubercular activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. mdpi.com Genetic algorithms and simulated annealing have been employed as variable selection methods to identify the most relevant descriptors. nih.gov The results of these studies indicate that topological and electrostatic descriptors, as well as steric and electrostatic field effects, are important factors for the activity of quinoxaline compounds. nih.gov

QSAR models can be based on various parameters, including:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Electrostatic descriptors: Relate to the distribution of charge in a molecule.

Steric descriptors: Pertain to the size and shape of the molecule.

Thermodynamic descriptors: Such as logP, which describes the lipophilicity of a compound. walisongo.ac.id

By developing robust QSAR models, researchers can more rationally design new this compound analogues with potentially enhanced biological activities.

Molecular Interactions and Biological Target Engagement of 4 Phenoxypyrrolo 1,2 a Quinoxaline

Kinase Interaction and Inhibition Profiles

The pyrrolo[1,2-a]quinoxaline (B1220188) core structure is a recognized pharmacophore for the inhibition of several key protein kinases involved in cellular signaling pathways critical to cell proliferation, survival, and metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.gov Research has shown that derivatives of the pyrrolo[1,2-a]quinoxaline scaffold are effective inhibitors of PTP1B.

Studies on a series of pyrrolo[1,2-a]quinoxalines with substitutions at various positions revealed potent inhibitory activity in the low- to sub-micromolar range. nih.gov Notably, the substitution at the C-4 position is critical for this activity. The 4-benzyl derivative, a close analogue to 4-phenoxypyrrolo[1,2-a]quinoxaline, was identified as a particularly potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 0.24 μM. nih.govresearchgate.net These inhibitors are thought to bind to an allosteric site of the PTP1B enzyme, specifically a tunnel formed by the α3, α6, and α7 helices. nih.govresearchgate.net This allosteric binding mechanism is a key area of interest, as it may offer greater selectivity over inhibitors that target the highly conserved catalytic site of phosphatases. uah.es Furthermore, some of these compounds act as insulin mimetics, enhancing glucose uptake in cell-based assays and inhibiting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and AKT. nih.gov

Compound DerivativeTargetActivity (IC₅₀)Reference
4-Benzylpyrrolo[1,2-a]quinoxalinePTP1B0.24 μM nih.gov
4,5-Dihydropyrrolo[1,2-a]quinoxalinesPTP1B0.25 - 1.90 μM uah.es

Casein Kinase 2 (CK2)

Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell cycle control, transcription, and apoptosis. nih.govnih.gov Its dysregulation is implicated in cancer, making it an attractive target for therapeutic inhibitors. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a core structure for the development of CK2 inhibitors. For instance, the derivative 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline is known to act as an inhibitor of human protein kinase CK2. The development of specific CK2 inhibitors is an active area of research, with a focus on achieving high selectivity over other kinases. nih.gov

AKT Kinase Isoforms (Akt1, Akt2, Akt3)

The AKT kinase, also known as Protein Kinase B (PKB), is a central node in signaling pathways that regulate cell survival and proliferation. semanticscholar.org The pyrrolo[1,2-a]quinoxaline framework has been specifically explored as a source of AKT inhibitors. Researchers have designed and synthesized derivatives of this scaffold as structural analogues of known AKT inhibitors, resulting in compounds with significant antiproliferative activity against various human leukemia cell lines. semanticscholar.org The cytotoxic effects of these compounds, such as 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, were observed in the low micromolar range against cell lines like K562, U937, and HL60. semanticscholar.org The 8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline derivative has also been explicitly identified as an inhibitor of AKT kinase.

Compound DerivativeCell LineActivity (IC₅₀)Reference
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-oneK562~3.5 - 15 µM semanticscholar.org
U937~3.5 - 15 µM semanticscholar.org
HL60~3.5 - 15 µM semanticscholar.org

Pim-1/2 Kinases

While various quinoxaline-based compounds have been investigated as inhibitors of Pim kinases, specific research detailing the interaction of this compound with Pim-1 or Pim-2 kinases is not available in the reviewed literature. Studies have focused on other structural classes, such as quinoxaline-2-carboxylic acid derivatives or complex macrocyclic structures, which show potent inhibition of this kinase family. mdpi.comnih.gov

Receptor and Transporter Modulation

Beyond kinase inhibition, derivatives of the pyrrolo[1,2-a]quinoxaline scaffold have been shown to modulate the activity of membrane transporters, particularly those involved in multidrug resistance in fungi.

Efflux Pump Inhibition (e.g., CaCdr1p, CaMdr1p)

In the pathogenic yeast Candida albicans, overexpression of ATP-binding cassette (ABC) transporters like CaCdr1p and major facilitator superfamily (MFS) transporters like CaMdr1p is a major mechanism of antifungal drug resistance. A study focusing on piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives revealed their ability to inhibit the drug efflux activity of these specific transporters. nih.govrsc.orgnih.gov

In an initial screening, twenty-three out of twenty-nine synthesized derivatives were found to be dual inhibitors of both CaCdr1p and CaMdr1p. nih.govrsc.org This inhibition was assessed by monitoring the efflux of the fluorescent substrate Nile Red from yeast cells overexpressing the transporters. rsc.org Further investigation showed that some of these compounds could act synergistically with the antifungal drug fluconazole, effectively chemosensitizing drug-resistant yeast strains. nih.gov For example, two compounds showed a synergistic effect in the yeast strain overexpressing the CaMdr1p transporter, highlighting the potential of the pyrrolo[1,2-a]quinoxaline scaffold in developing efflux pump inhibitors. nih.gov

Compound ClassTarget TransportersActivity NotedReference
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivativesCaCdr1pDual Inhibition nih.govrsc.org
CaMdr1pSynergistic effect with fluconazole nih.gov

5-HT3 Receptor Agonism

The pyrrolo[1,2-a]quinoxaline scaffold is recognized for its interaction with serotonin (B10506) (5-HT) receptors. researchgate.net Specifically, derivatives of this tricyclic system have been identified for their activity as 5-HT3 receptor agonists. researchgate.netpsu.edu The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for therapeutic agents, particularly in the management of nausea and vomiting. psu.edu While the broader class of pyrrolo[1,2-a]quinoxalines is noted for this agonist activity, specific pharmacological data for this compound on the 5-HT3 receptor is not detailed in the available research. Further investigation into the specific structure-activity relationships would be necessary to characterize the precise profile of this compound as a 5-HT3 receptor agonist.

Enzyme Inhibition (Non-Kinase)

Sirtuin (SIRT1, SIRT6) Activation/Inhibition

The pyrrolo[1,2-a]quinoxaline framework has been a foundation for developing modulators of sirtuins, a class of NAD+-dependent deacetylases crucial for cellular regulation.

SIRT1 Inhibition: A study focusing on a sonochemical approach to synthesize 4-substituted pyrrolo[1,2-a]quinoxalines explored their potential as SIRT1 inhibitors. bohrium.com Several of the synthesized compounds demonstrated encouraging in vitro inhibition of SIRT1, with inhibition rates ranging from 52% to 77%, identifying them as initial hits for further development. bohrium.com This suggests that substitution at the 4-position of the pyrrolo[1,2-a]quinoxaline core can produce effective SIRT1 inhibitors. bohrium.com

SIRT6 Activation: Conversely, the pyrrolo[1,2-a]quinoxaline scaffold has also yielded potent and selective activators of SIRT6, an enzyme implicated in aging, metabolism, and DNA repair. nih.govnih.govnih.gov A series of novel derivatives were developed and found to be effective SIRT6 activators with low cytotoxicity. nih.govutmb.edu For instance, one study highlighted that compounds with specific heterocycles bearing a terminal -NHCH3 group dramatically enhanced Sirt6 deacetylation activity. nih.gov The on-target effects of this class of activators were validated through Sirt6-knockdown experiments. nih.govutmb.edu Docking studies suggest these compounds bind to an allosteric site, with specific interactions, such as π-cation interactions with Trp188, stabilizing the compound in the binding pocket. nih.govutmb.edu

Table 1: Sirtuin Modulation by Pyrrolo[1,2-a]quinoxaline Derivatives
TargetCompound ClassObserved EffectKey FindingsCitation
SIRT14-substituted pyrrolo[1,2-a]quinoxalinesInhibitionShowed 52-77% inhibition in vitro. bohrium.com
SIRT6Novel pyrrolo[1,2-a]quinoxaline derivativesActivationIdentified as potent and selective activators. nih.govnih.govutmb.edu

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

While some research has explored quinoxaline-based derivatives as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair, these studies have primarily focused on different structural scaffolds, such as 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. nih.govmdpi.com Although one review mentions that pyrrolo[1,2-a]quinoxalines have been investigated as PARP-1 inhibitors, specific data regarding the inhibitory activity of this compound or its closely related analogues against PARP-1 are not available in the reviewed literature. researchgate.net

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the degradation of the second messenger cyclic AMP (cAMP) and a target for anti-inflammatory drugs. mdpi.comnih.govnih.gov Extensive searches of the available scientific literature did not yield any studies linking the this compound scaffold to the inhibition of PDE4. Research on PDE4 inhibitors has focused on other chemical classes, such as those to which rolipram (B1679513) and apremilast (B1683926) belong. nih.gov

InhA Inhibition (Mycobacterium tuberculosis Enoyl-ACP Reductase)

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a validated target for antitubercular drugs. nih.govuniprot.org Despite the known antitubercular potential of some pyrrolo[1,2-a]quinoxaline derivatives, there is no specific information in the available research to suggest that this compound acts as an inhibitor of the InhA enzyme. semanticscholar.org Current research on direct InhA inhibitors has centered on other molecular frameworks. nih.govplos.orgsemanticscholar.org

Main Protease 3CLpro Inhibition (Viral Protease)

The main protease (Mpro) of SARS-CoV-2, also known as 3CLpro, is an essential enzyme for viral replication and a key target for antiviral drug design. semanticscholar.org The pyrrolo[1,2-a]quinoxaline framework has been identified as a promising candidate for inhibiting this viral protease. researchgate.netnih.gov

An in silico study identified a structurally related compound, 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline , as a potential inhibitor of the SARS-CoV-2 main protease. nih.govsemanticscholar.org Molecular docking simulations of this compound into the catalytic binding site of the protease (PDB ID: 6LU7) revealed significant binding interactions. semanticscholar.org The analysis showed that the pyrrolo[1,2-a]quinoxaline core and its substituent could form multiple interactions with key amino acid residues in the active site, suggesting a strong potential for inhibition. semanticscholar.org This highlights the promise of the 4-substituted pyrrolo[1,2-a]quinoxaline scaffold, including the phenoxy derivative, as a basis for developing novel 3CLpro inhibitors. nih.govsemanticscholar.org

Table 2: In Silico Docking Results for a Pyrrolo[1,2-a]quinoxaline Derivative against SARS-CoV-2 3CLpro
CompoundTargetMethodologyKey FindingCitation
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineMain Protease (3CLpro)Molecular DockingIdentified as a potent inhibitor based on binding interactions at the catalytic site. semanticscholar.org

Lack of Specific Research Data on Nucleic Acid Interactions of this compound

Despite a comprehensive review of available scientific literature, no specific research data was found detailing the nucleic acid interactions or the modulation of DNA repair pathways, such as the inhibition of RAD51, for the chemical compound this compound.

The broader class of pyrrolo[1,2-a]quinoxaline derivatives has been a subject of interest in medicinal chemistry, with various analogues synthesized and evaluated for their potential as anticancer agents. Some of these studies have explored the ability of certain pyrrolo[1,2-a]quinoxalines to act as inhibitors of key proteins in the DNA repair process, such as RAD51. RAD51 is a crucial enzyme in the homologous recombination pathway, a major DNA double-strand break repair mechanism. Its inhibition is a promising strategy for sensitizing cancer cells to therapies that induce DNA damage.

Research into other quinoxaline-based compounds has shown that they can interact with DNA or modulate DNA repair systems. For instance, some quinoxaline (B1680401) 1,4-dioxide derivatives are known to induce DNA damage, leading to the upregulation of DNA repair genes in bacteria. Additionally, certaintriazolo[4,3-a]quinoxaline derivatives have been designed as DNA intercalators.

However, the specific impact of the 4-phenoxy substituent on the pyrrolo[1,2-a]quinoxaline core in relation to its ability to interact with nucleic acids or inhibit proteins like RAD51 has not been documented in the reviewed literature. Detailed research findings, including inhibitory concentrations (IC₅₀) or specific binding assays for this compound, are not available. Therefore, a data table on its biological target engagement concerning DNA repair pathways cannot be generated at this time.

Further investigation would be required to determine if this compound shares the RAD51 inhibitory properties observed in other molecules within the broader pyrrolo[1,2-a]quinoxaline class.

Mechanistic Investigations of Cellular Responses Induced by 4 Phenoxypyrrolo 1,2 a Quinoxaline

Modulation of Cellular Proliferation and Growth

The compound 4-Phenoxypyrrolo[1,2-a]quinoxaline and its derivatives have demonstrated significant effects on the proliferation and growth of various cancer cell lines. These effects are often dependent on the specific cell type, the concentration of the compound, and the duration of exposure.

Dose-Dependent and Time-Dependent Effects on Cell Lines (e.g., leukemia, breast cancer)

Research has shown that pyrrolo[1,2-a]quinoxaline (B1220188) derivatives can inhibit the proliferation of cancer cells in a dose- and time-dependent manner. For instance, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have revealed that increasing concentrations of certain analogs lead to a significant reduction in cell viability. nih.gov A time-dependent cytotoxic effect has also been observed, with cell death increasing after 48 and 72 hours of treatment. nih.gov

In leukemia cell lines, including K562, HL60, and U937, a substituted pyrrolo[1,2-a]quinoxaline derivative demonstrated notable cytotoxic potential. semanticscholar.org Similarly, other studies have reported the antiproliferative activity of this class of compounds against various human leukemia cell lines. semanticscholar.org The growth of diverse cancer cell lines, including those from breast (MCF7), lung (NCI-H460), and the central nervous system (SF-268), has been shown to be inhibited by certain quinoxaline (B1680401) derivatives. mdpi.com

The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for some derivatives. For example, one indeno[1,2-b]quinoxaline derivative was found to have IC50 values of 0.87 µM in MDA-MB-231 (breast cancer), 0.82 µM in PC-3 (prostate cancer), and 0.64 µM in Huh-7 (liver cancer) cells. nih.gov

Selectivity Towards Specific Cell Types

A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Some quinoxaline derivatives have shown a degree of selectivity. For instance, an indeno[1,2-b]quinoxaline derivative was found to be inactive against the normal human fetal lung fibroblast cell line (MRC-5) at concentrations where it was cytotoxic to cancer cell lines, with an IC50 value of 31.51 µM for MRC-5. nih.gov This suggests a favorable selectivity index for this particular compound.

Furthermore, some quinoxaline 1,4-dioxides have demonstrated selective toxicity towards hypoxic cells, which are commonly found in solid tumors and are resistant to many standard therapies. nih.govnih.gov The hypoxia cytotoxicity ratio (HCR), which is the ratio of equitoxic concentrations under aerobic and anoxic conditions, can be as high as 100 for some derivatives, indicating a strong preference for killing hypoxic cells. nih.gov This selectivity is believed to be related to the chemical structure of the quinoxaline derivatives. nih.govnih.gov

Induction of Apoptosis and Programmed Cell Death

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. nih.govresearchgate.netboehringer-ingelheim.com The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents.

Research has shown that this compound and its derivatives can induce apoptosis in various cancer cell lines. nih.govnih.gov One study found that a quinoxaline-containing peptide induced apoptosis in cancer cells by disrupting lysosomal function and blocking autophagy. nih.gov This disruption leads to an increase in mitochondrial reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential, ultimately triggering the apoptotic cascade. nih.gov

Another study on an indeno[1,2-b]quinoxaline derivative demonstrated that it induced apoptosis by activating caspases-3 and -7, key executioner enzymes in the apoptotic pathway. nih.gov This was accompanied by an increase in the expression of pro-apoptotic proteins like Bad and Bax, and a decrease in the anti-apoptotic protein Bcl-2 and PARP. nih.gov The process of apoptosis is characterized by distinct morphological changes, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. mdpi.comnih.gov

Cell Cycle Progression Alterations (e.g., G0/G1, G2/M arrest)

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Some quinoxaline derivatives have been shown to interfere with the cell cycle, causing arrest at specific checkpoints.

For example, certain quinoxaline-containing compounds have been found to cause cell cycle arrest at the G2/M phase. nih.govnih.gov This arrest prevents the cells from entering mitosis and dividing. The mechanism behind this G2/M arrest can involve the inhibition of key regulatory proteins like cyclin B. nih.gov In some cases, this cell cycle arrest is accompanied by the induction of apoptosis. nih.gov

Other studies have reported that some quinoxaline derivatives can induce a G0/G1 phase arrest. unisi.it This prevents the cells from initiating DNA replication. The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the type of cancer cell being treated. nih.govnih.govnih.govfrontiersin.orgmdpi.comjmb.or.kr

Autophagy Pathway Modulation

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. nih.gov It can have a dual role in cancer, either promoting cell survival or contributing to cell death. nih.gov

Recent studies have indicated that some quinoxaline derivatives can modulate the autophagy pathway. nih.gov One particular quinoxaline-containing peptide was found to block the progression of autophagy. nih.gov This blockage leads to the accumulation of autophagosomes and ultimately triggers apoptosis. nih.gov The compound was observed to accumulate in acidic compartments within the cell, suggesting an interaction with lysosomes, which are key organelles in the autophagy process. nih.gov

Effects on Signal Transduction Pathways (e.g., AKT phosphorylation)

Signal transduction pathways are complex networks that transmit signals from the cell surface to the nucleus, regulating various cellular processes, including proliferation, survival, and apoptosis. The PI3K/Akt signaling pathway is frequently overactive in cancer and is a major target for drug development.

Several studies have shown that quinoxaline derivatives can modulate the Akt signaling pathway. nih.gov For instance, an indeno[1,2-b]quinoxaline derivative was found to decrease the levels of phosphorylated Akt-1 and Akt-2, which are the active forms of the protein. nih.gov This inhibition of Akt phosphorylation can disrupt downstream signaling and contribute to the anti-proliferative and pro-apoptotic effects of the compound. nih.gov It is noteworthy that in this particular study, the total protein expression of Akt was not affected, indicating a specific effect on the activation of the pathway. nih.gov

Gene Expression and Proteomic Profiling in Compound-Treated Cells

Investigations into the molecular mechanisms of pyrrolo[1,2-a]quinoxaline derivatives often involve analyzing changes in gene and protein expression to identify cellular pathways affected by these compounds. Such studies are crucial for elucidating their mode of action, particularly for derivatives showing potential as therapeutic agents.

Detailed Research Findings

Although direct data for this compound is limited, studies on analogous compounds within the pyrrolo[1,2-a]quinoxaline family have demonstrated significant effects on cellular signaling and gene regulation. For instance, certain derivatives of the closely related pyrrolo[3,2-b]quinoxaline have been analyzed using gene expression profiling to understand their function as kinase inhibitors. nih.gov These studies help in identifying the specific kinases and signaling pathways that are modulated by the compound, offering insights into potential therapeutic applications.

Furthermore, research on other pyrrolo[1,2-a]quinoxaline derivatives has shown that these compounds can act as potent and selective activators of Sirtuin 6 (Sirt6). nih.gov This activity can lead to the repression of pro-inflammatory cytokine and chemokine production induced by lipopolysaccharides, indicating a significant impact on gene expression related to inflammatory responses. nih.gov The antiproliferative effects of some pyrrolo[1,2-a]quinoxalines in cancer cell lines are also an area of active investigation, with studies exploring their impact on cell cycle regulation and apoptosis. researchgate.netunisi.itmdpi.com

Chemical proteomics is another powerful technique employed to understand the interactions of pyrrolo[1,2-a]quinoxaline derivatives within the cellular environment. nih.gov This approach allows for the identification of direct protein targets of a compound, providing a global view of its interactions and potential off-target effects. For example, a chemical proteomics study on a pyrrolo[3,2-b]quinoxaline inhibitor helped to create a comprehensive drug-protein interaction profile. nih.gov

While these findings relate to the broader class of pyrrolo[1,2-a]quinoxalines, they underscore the importance of gene expression and proteomic profiling in characterizing the biological activity of these compounds. Future research focusing specifically on this compound is needed to delineate its precise molecular mechanisms and cellular targets.

Data Tables

Specific, validated data tables for gene expression and proteomic profiling of cells treated with this compound are not available in the reviewed scientific literature. The generation of such tables would require dedicated experimental studies involving techniques like RNA-sequencing and mass spectrometry-based proteomics on cells exposed to this particular compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is crucial for understanding the potential biological targets of compounds like 4-Phenoxypyrrolo[1,2-a]quinoxaline.

Research on related pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has demonstrated their potential as inhibitors for various protein targets. For instance, docking studies have identified derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), Sirt6 activators, and inhibitors of protein kinase CK2 and Protein Tyrosine Phosphatase 1B (PTP1B). conicet.gov.arutmb.edunih.govnih.gov

In a typical docking study, the this compound molecule would be placed into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand, calculating a "docking score" that estimates the binding affinity. For example, a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline against the SARS-CoV-2 main protease (PDB ID: 6LU7) revealed it to be a potent inhibitor. nih.gov Similarly, docking analyses of other derivatives against Sirt6 have shown that interactions, such as π-cation interactions with key residues like Trp188, are crucial for binding. utmb.edunih.gov These studies suggest that the phenoxy group of this compound could engage in important hydrophobic or π-stacking interactions within a protein's active site, while the nitrogen atoms of the quinoxaline (B1680401) core could act as hydrogen bond acceptors.

Table 1: Representative Molecular Docking Data for Pyrrolo[1,2-a]quinoxaline Derivatives Against Various Targets

DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineSARS-CoV-2 3CLpro6LU7Not specified, but identified as potentNot specified nih.gov
4-benzyl-pyrrolo[1,2-a]quinoxalinePTP1B (allosteric site)Not specifiedNot specified, but binding mode supportedα3/α6/α7 pocket nih.gov
Pyrrolo[1,2-a]quinoxaline-based Sirt6 activatorSirt6Not specifiedNot specifiedTrp188 utmb.edunih.gov
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a] quinoxaline-3-carboxylic acidProtein Kinase CK2Not specifiedNot specified, IC50 in µM to sub-µM rangeATP-binding pocket conicet.gov.arresearchgate.net

Note: Specific docking scores are often proprietary or reported in various formats. The table indicates the potential for strong interaction as reported in the literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose from docking and to analyze the conformational changes in both the ligand and the protein upon binding.

MD simulations have been applied to pyrrolo[1,2-a]quinoxaline derivatives to validate their binding modes. For example, MD simulations were used to support the binding of inhibitors to the allosteric site of PTP1B and to assess the stability of protein-ligand complexes for CK2 inhibitors. nih.govresearchgate.netnih.gov These simulations, often run for nanoseconds, track parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. escholarship.org A stable RMSD over the simulation time suggests a stable binding interaction.

For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (a box of water molecules with ions). The simulation would reveal how the compound adjusts its conformation within the binding site and whether the key interactions predicted by docking are maintained over time. This provides a more realistic and rigorous assessment of its potential as a binder to a specific protein target.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized, lowest-energy three-dimensional structure of a molecule. For the pyrrolo[1,2-a]quinoxaline scaffold, DFT calculations have been used to obtain optimized geometries and to understand electronic properties. nih.govresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be validated by experimental data from X-ray crystallography. nih.gov For this compound, DFT would be used to establish its most stable conformation, considering the rotational freedom of the phenoxy group relative to the quinoxaline core.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.

A study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline calculated the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov FMO analysis for this compound would reveal the distribution of electron density in these key orbitals, highlighting the most probable sites for nucleophilic and electrophilic attack and providing insights into its charge-transfer properties. bohrium.com

Table 2: Calculated FMO Properties for a Pyrrolo[1,2-a]quinoxaline Derivative

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)Reference
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline-6.0504-3.24462.8058 nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.

This approach has been used for quinoxaline derivatives to discover new potential drug candidates. researchgate.net For the this compound scaffold, a pharmacophore model could be developed based on its known active analogs or a target's binding site. The model would likely include an aromatic/hydrophobic feature for the phenoxy group and hydrogen bond acceptor/aromatic features for the quinoxaline core. Such a model would be invaluable for screening large compound libraries to identify novel hits with potentially similar biological activity, thus streamlining the initial stages of drug discovery.

Scaffold Hopping and De Novo Design Strategies

Scaffold hopping is a computational strategy used in drug design to identify structurally novel compounds that retain the biological activity of a known parent molecule by replacing its core structure (scaffold) with a different one, while preserving the orientation of key functional groups. researchgate.net

The pyrrolo[1,2-a]quinoxaline core has been explicitly used as a starting point for scaffold hopping. nih.govnih.gov In one study, the pyrrole (B145914) ring was replaced with other azoles (like imidazole, triazole, and tetrazole) to generate new PTP1B inhibitors with potentially improved physicochemical properties, such as lower lipophilicity. nih.gov This computer-driven approach, supported by docking and MD simulations, successfully led to the synthesis of new active compounds. nih.govnih.gov

The this compound scaffold itself could be a product of a scaffold hopping strategy or serve as the basis for further design. De novo design algorithms could use fragments of this molecule to build entirely new molecules optimized for a specific protein's binding pocket, offering a pathway to novel chemical entities with desired therapeutic properties.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Structural Elucidation Methodologies for Novel Derivatives

The synthesis of new derivatives of 4-phenoxypyrrolo[1,2-a]quinoxaline necessitates rigorous structural verification. A combination of crystallographic and spectroscopic techniques is typically employed to provide a comprehensive and unequivocal assignment of the molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives. mdpi.comsemanticscholar.org

¹H NMR: Provides information about the chemical environment of hydrogen atoms, including their number, connectivity, and spatial arrangement. Chemical shifts (δ) and coupling constants (J) are key parameters derived from these spectra.

¹³C NMR: Offers insights into the carbon framework of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic nature of neighboring atoms. scholaris.ca

The combined analysis of ¹H and ¹³C NMR spectra allows for a detailed mapping of the molecular structure. mdpi.comsemanticscholar.org For instance, in the characterization of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, both ¹H and ¹³C NMR were instrumental in confirming the successful synthesis. mdpi.com

Table 1: Representative NMR Data for a Quinoxaline (B1680401) Derivative

Nucleus Chemical Shift (ppm)
¹H 8.24 (s, 2H), 7.57–7.50 (m, 4H), 7.35 (dd, J = 5.7, 3.7 Hz, 6H), 7.25-7.26 (d, J = 4.3 Hz, 10H)
¹³C 153.82, 143.46, 140.39, 140.37, 139.13, 130.30, 129.94, 129.88, 128.87, 128.30, 128.07, 127.20

Source: scholaris.ca

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. nih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. semanticscholar.orgmdpi.com For novel this compound derivatives, HRMS provides strong evidence for the proposed molecular formula, complementing the structural information obtained from NMR and X-ray crystallography. mdpi.comsemanticscholar.orgmdpi.com

Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comopenbiotechnologyjournal.com Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. mdpi.comsemanticscholar.orgscialert.net In the context of this compound derivatives, FT-IR can confirm the presence of key structural motifs, such as C=N bonds within the quinoxaline ring system and C-O-C ether linkages if a phenoxy group is present. researchgate.net While FT-IR is a powerful tool for identifying functional groups, it is often used in conjunction with other techniques for complete structural elucidation. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for a Quinoxaline Derivative

Wavenumber (cm⁻¹) Assignment
3063, 3038 C-H stretching (aromatic)
1620 C=C stretching
1456, 1463 C-N stretching

Source: scialert.net

Spectroscopic Investigations of Ligand-Target Interactions

Understanding how a molecule like this compound interacts with biological targets is fundamental to its development as a potential therapeutic agent. Various spectroscopic techniques are utilized to probe these non-covalent interactions. frontiersin.org

UV-Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of a target molecule (e.g., a protein or DNA) upon binding of a ligand can indicate an interaction.

Fluorescence Spectroscopy: This technique is highly sensitive to changes in the local environment of a fluorophore. Quenching or enhancement of the intrinsic fluorescence of a protein upon ligand binding can provide information about the binding affinity and mechanism.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study systems with unpaired electrons. In the context of ligand-target interactions, it can be used to probe changes in the electronic environment of a paramagnetic center (e.g., a metal ion in a metalloprotein) upon ligand binding. abechem.comabechem.com

Solution NMR spectroscopy is also a powerful method for studying protein-ligand interactions, providing information from simple binding detection to detailed 3D structures of the complex. nih.gov

Electrochemical Characterization and Redox Mechanism Studies

The electrochemical properties of quinoxaline derivatives are of significant interest, as they can correlate with biological activity. abechem.com Cyclic voltammetry is a key technique used to study the redox behavior of these compounds. dtu.dk These studies can determine the reduction and oxidation potentials of the molecule, providing insights into its electron-donating or electron-accepting capabilities. abechem.com The electrochemical reduction of quinoxaline derivatives often involves the transfer of electrons to the nitrogen-containing heterocyclic ring system. dtu.dk Understanding the redox mechanism is crucial, as it has been noted that the reduction potential of quinoxaline derivatives can be related to their biological activity, with compounds having less negative reduction potentials often exhibiting higher activity. abechem.com

Future Perspectives and Research Directions Preclinical Focus

Rational Design Principles for Enhanced Selectivity, Potency, and Druggability in Preclinical Leads

The core of modern drug discovery lies in the rational design of molecules to achieve high potency against a specific biological target while minimizing off-target effects. For the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, researchers are employing several sophisticated strategies to create superior preclinical candidates.

One primary approach is scaffold hopping , where the central chemical structure is systematically altered to improve its properties while maintaining its key binding features. For instance, derivatives based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one structure have been designed as selective non-covalent inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell cancers and autoimmune diseases. nih.gov By using an existing inhibitor (BMS-986142) as a template, researchers successfully developed new compounds with high potency (IC50 values as low as 7.41 nM) and excellent selectivity against a panel of 468 other kinases. nih.gov

Another key principle is targeting specific features of the protein's binding site. In the development of Sirt6 activators, docking studies revealed that adding a protonated nitrogen to the side chain of a pyrrolo[1,2-a]quinoxaline derivative allowed it to form a stabilizing π-cation interaction with a specific amino acid (Trp188) in the binding pocket. nih.gov This insight allows for the design of analogues with enhanced and more selective activity. Similarly, to create dual inhibitors for Pim-1/2 kinases, which are implicated in many cancers, new quinoxaline (B1680401) derivatives were designed with halogenated substituents. These were strategically placed to interact with a unique hydrophobic pocket in the kinase's hinge region, thereby improving inhibitory activity. mdpi.com

Table 1: Examples of Rationally Designed Pyrrolo[1,2-a]quinoxaline Derivatives

Derivative Class Target Design Strategy Key Finding Reference
Pyrrolo[1,2-a]quinoxalin-4(5H)-one Bruton's tyrosine kinase (BTK) Scaffold hopping from BMS-986142 Compound 2 showed an IC50 of 7.41 nM and high selectivity. nih.gov
Pyrrolo[1,2-a]quinoxaline-based Sirt6 Targeting binding pocket features Compound 38 forms a stabilizing π-cation interaction with Trp188. nih.gov
Halogenated Quinoxalines Pim-1/Pim-2 Kinases Probing a unique hydrophobic pocket Lead compounds 5c and 5e identified as potent submicromolar dual inhibitors. mdpi.com

Development of 4-Phenoxypyrrolo[1,2-a]quinoxaline Analogues as Chemical Probes for Biological Systems

To better understand how a drug works, researchers develop chemical probes, which are modified versions of the compound that can be used to track its location in cells or identify its binding partners. Developing analogues of this compound into such probes is a critical research direction.

These probes are often created by attaching a reporter group, such as a fluorescent dye or a "handle" for chemical tagging, to the core molecule. For example, in the study of the quorum-sensing enzyme PqsD in Pseudomonas aeruginosa, researchers developed probes with a reactive α-chloroacetamide group and an alkyne handle. beilstein-journals.org This allowed them to covalently label the active site cysteine of the enzyme, and the alkyne handle could then be used to attach a fluorescent tag for visualization. beilstein-journals.org This approach demonstrated high sensitivity and selectivity. beilstein-journals.org

A similar strategy could be applied to this compound. By synthesizing analogues with reactive groups or linkers for attaching fluorescent molecules like coumarin (B35378) or BODIPY dyes, these compounds can be transformed into powerful tools. beilstein-journals.orgmdpi.com These probes would enable scientists to perform activity-based protein profiling (ABPP) to identify the specific targets of these compounds within a complex cellular environment, visualize their distribution within cells, and study their molecular interactions in real-time. beilstein-journals.orgmdpi.com

Exploration of Polypharmacology and Multi-Targeting Approaches

While drug discovery often aims for high selectivity, there is a growing appreciation for polypharmacology—the concept that a single drug can interact with multiple targets. This can be highly beneficial for treating complex diseases like cancer, where multiple biological pathways are dysregulated. nih.gov

The quinoline (B57606) scaffold, a close relative of pyrrolo[1,2-a]quinoxaline, has been explored for its polypharmacological effects against malaria, tuberculosis, and cancer. nih.gov This approach seeks to develop a single compound that is more effective and less prone to resistance than multi-drug cocktails. nih.gov

The pyrrolo[1,2-a]quinoxaline framework is well-suited for this strategy. The development of dual Pim-1/2 kinase inhibitors is a direct example of a multi-targeting approach. mdpi.com Furthermore, the extensive kinase profiling performed on BTK inhibitors, while intended to prove selectivity, is the same method used to identify potential additional targets. nih.gov Future research will likely involve intentionally screening this compound derivatives against broad panels of biological targets to identify compounds with desired multi-target profiles. This could lead to novel therapies for complex diseases by modulating several key pathways simultaneously.

Advancements in Synthetic Accessibility for Scalable Research and Development

For any promising compound class, the ability to synthesize it efficiently and in large quantities is crucial for extensive research and development. Recent advancements in synthetic chemistry are making the pyrrolo[1,2-a]quinoxaline core more accessible.

Researchers are developing greener and more efficient synthetic methods. One such method uses Amberlite IR-120H, a recyclable solid acid catalyst, for the one-pot synthesis of pyrrolo[1,2-a]quinoxalines under solvent-free conditions, achieving high yields. researchgate.net Another innovative approach uses potassium iodide as a catalyst, which is advantageous because it avoids the need for expensive and potentially toxic transition metals. researchgate.net

Multi-step syntheses are also being optimized. A pathway starting from 2-nitroaniline (B44862) to produce the tricyclic core was found to be more efficient than previously described methods. semanticscholar.org This synthesis incorporated a Suzuki–Miyaura cross-coupling reaction, a robust and widely used method in the pharmaceutical industry that is known for its scalability. semanticscholar.org These improvements reduce costs, minimize environmental impact, and ensure that a diverse range of analogues can be produced for preclinical testing. researchgate.netresearchgate.net

Table 2: Modern Synthetic Approaches for Pyrrolo[1,2-a]quinoxalines

Method Catalyst / Reagents Key Features Reference
One-Pot Synthesis Amberlite IR-120H Green chemistry, recyclable catalyst, solvent-free, high yield. researchgate.net
Tandem Reaction Potassium Iodide (KI) Transition-metal-free, eco-friendly. researchgate.net
Multi-step Pathway Pd(PPh3)4 (for Suzuki coupling) More efficient route to the core, uses scalable reactions. semanticscholar.org

Computational Innovations in Predicting Bioactivity and Guiding Synthesis

Computational chemistry has become an indispensable tool in drug discovery, saving time and resources by predicting a compound's properties before it is ever synthesized. nih.gov For the pyrrolo[1,2-a]quinoxaline class, computational methods are used to guide the entire discovery process.

Techniques such as molecular docking are used to visualize how a molecule fits into its protein target. This was used to understand the binding of Sirt6 activators and guide the design of more potent derivatives. nih.gov Similarly, docking scores, along with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, were used to screen a virtual library of quinoxaline derivatives and select the most promising candidates for synthesis as anti-HIV agents. nih.gov

More advanced methods, such as those based on quantum chemoinformatics, have been used to predict the antibacterial activity of synthesized compounds, with results that matched the outcomes of biological testing. researchgate.net These in silico studies help researchers prioritize which molecules to synthesize, predict their biological activities, and understand their mechanisms of action at a molecular level, thereby accelerating the development of new and effective therapeutics. researchgate.netnih.gov

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 4-phenoxypyrrolo[1,2-a]quinoxaline derivatives in academic settings?

The synthesis typically involves cyclization reactions between 1-(2-aminophenyl)pyrroles and carbonyl compounds. A widely used method employs aromatic aldehydes (e.g., benzaldehyde) or ketones under mild acidic conditions (e.g., acetic acid in ethanol) to yield 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be dehydrogenated to form the aromatic quinoxaline core . For phenoxy-substituted derivatives, phenoxy aldehydes or post-synthetic functionalization (e.g., Ullmann coupling) may be employed. Recent advancements include FeCl₃-catalyzed annulation with cyclic ethers, enabling direct C–H functionalization .

Q. Q2. How can researchers validate the structural integrity of synthesized this compound compounds?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity and substituent positions. For example, in 4-phenyl derivatives, the C-4 proton appears as a singlet near δ 7.4 ppm in CDCl₃ .
  • X-ray Crystallography : To resolve ambiguities in fused-ring systems, as demonstrated for 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline, which crystallizes in the monoclinic P2₁/c space group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas, especially for halogenated derivatives .

Advanced Research Questions

Q. Q3. What strategies optimize reaction yields and selectivity in the catalytic synthesis of 4-phenoxypyrrolo[1,2-a]quinoxalines?

  • Catalyst Design : SnO₂@MWCNTs nano-catalysts enhance recyclability and selectivity for dihydropyrrolo[1,2-a]quinoxalines, achieving >90% yield under solvent-free conditions .
  • Green Chemistry Approaches : Aerobic oxidation of primary alcohols with O₂ as the terminal oxidant avoids metals/additives, yielding 53–93% products via imine formation and dehydrogenation .
  • Ultrasound-Assisted Reactions : Amberlyst-15-catalyzed multicomponent reactions (MCRs) under ultrasound reduce reaction time (2–4 hours) and improve regioselectivity for cytotoxic indoloquinoxalines .

Q. Q4. How do electronic and steric effects of substituents influence the biological activity of this compound derivatives?

  • Anticancer Activity : Electron-withdrawing groups (e.g., Cl, CF₃) at C-4 enhance cytotoxicity by modulating electron density. For example, 4-trichloromethyl derivatives show improved antiplasmodial activity (IC₅₀ = 0.8–3.2 µM) compared to unsubstituted analogs .
  • Antileishmanial Activity : Alkenyl substituents at C-4 (e.g., (E)-oct-1-enyl) increase lipophilicity and membrane penetration, as confirmed by X-ray and in vitro assays against Leishmania infantum .
  • Kinase Inhibition : Piperazinyl derivatives at C-1 or C-9 disrupt ATP-binding pockets in CK2 kinase, with IC₅₀ values <1 µM .

Q. Q5. What methodologies resolve contradictions in reported biological data for pyrrolo[1,2-a]quinoxaline derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., position, size, polarity) clarifies conflicting data. For example, C-6 aryl groups in indoloquinoxalines are critical for antiproliferative activity, while carbamate moieties improve solubility .
  • Target-Specific Assays : Use isoform-selective kinase assays to distinguish off-target effects. Derivatives targeting Candida albicans efflux pumps were validated via fluorometric substrate accumulation assays .
  • Computational Modeling : DFT calculations predict electronic effects of substituents (e.g., Cl/F at C-4/C-7) on binding affinity to parasitic enzymes .

Methodological Challenges

Q. Q6. How can researchers address low regioselectivity in C–H functionalization of pyrrolo[1,2-a]quinoxalines?

  • Directed C–H Activation : p-Toluenesulfonic acid promotes selective C3–H iodination with TBAI/I₂, enabling gram-scale synthesis of 3-iodo derivatives for Suzuki coupling .
  • Thermal Decarbonylation : Precise control of thermolysis conditions (e.g., 120–150°C) for acyl(quinoxalin-2-yl)ketenes minimizes side reactions during pyrimidoquinoxaline synthesis .

Q. Q7. What are the limitations of current catalytic systems for pyrrolo[1,2-a]quinoxaline synthesis, and how can they be mitigated?

  • Metal Leaching : SnO₂@MWCNTs retain >95% activity after 5 cycles but require rigorous characterization (TEM/XPS) to confirm stability .
  • Acid Sensitivity : Amberlyst-15 is incompatible with base-labile substrates; switching to FeCl₃/TBHP oxidative systems preserves functionality in acidic media .

Emerging Research Directions

Q. Q8. What novel applications of 4-phenoxypyrrolo[1,2-a]quinoxalines are being explored beyond antimicrobial/anticancer research?

  • Antiviral Agents : Derivatives with carbamate linkages show anti-HIV activity by inhibiting reverse transcriptase .
  • Material Science : Thiazolo[3,4-a]quinoxaline analogs exhibit tunable electronic properties for organic semiconductors .
  • Neuroactive Compounds : Piperazinyl-pyrrolo[1,2-a]quinoxalines modulate dopamine receptors, with potential for treating CNS disorders .

Q. Q9. How can machine learning accelerate the discovery of bioactive this compound derivatives?

  • QSAR Models : Training datasets on IC₅₀ values and substituent descriptors (e.g., Hammett σ, LogP) predict antiparasitic activity .
  • Retrosynthetic Planning : Algorithms like ASKCOS propose optimal routes for complex derivatives (e.g., pyrido-fused systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.